(+)-Lactose

Description

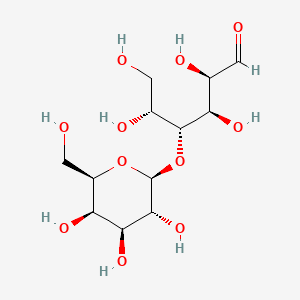

Lactose is a glycosylglucose disaccharide, found most notably in milk, that consists of D-galactose and D-glucose fragments bonded through a beta-1->4 glycosidic linkage. The glucose fragment can be in either the alpha- or beta-pyranose form, whereas the galactose fragment can only have the beta-pyranose form. It has a role as a human metabolite.

A disaccharide of glucose and galactose in human and cow milk. It is used in pharmacy for tablets, in medicine as a nutrient, and in industry.

(+)-Lactose contains a Lactosylceramide motif and is often attached to a Cer aglycon.

Lactobiose has been reported in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.

A disaccharide of GLUCOSE and GALACTOSE in human and cow milk. It is used in pharmacy for tablets, in medicine as a nutrient, and in industry.

Structure

3D Structure

Properties

CAS No. |

16984-38-6 |

|---|---|

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.30 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+/m1/s1 |

InChI Key |

GUBGYTABKSRVRQ-QKKXKWKRSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |

Color/Form |

White, hard, crystalline mass of white powder |

density |

1.525 |

melting_point |

433 °F (NTP, 1992) 201-202 °C Decomposes at 203.5 °C White powder; MP: 222.8 °C; very soluble in water; slightly soluble in ethanol; insoluble in ethyl ether, chloroform /alpha-Lactose/ |

physical_description |

Lactose is a white hard crystalline powder. (NTP, 1992) White solid; [CAMEO] |

Related CAS |

37383-89-4 16984-38-6 (Alternate) |

solubility |

50 to 100 mg/mL at 68 °F (NTP, 1992) Insoluble in ether and chloroform; very slightly soluble in alcohol In water, 1.95X10+6 mg/L at 20 °C |

Origin of Product |

United States |

Fundamental Anomeric and Polymorphic Landscape of Lactose

Anomeric Configurations and Equilibrium Studies

Lactose (B1674315) exhibits anomerism due to the hemiacetal carbon on the glucose moiety, allowing it to exist as two isomers: α-lactose and β-lactose. mdpi.comnih.govmeggle-pharma.de These anomers differ in the steric configuration of the hydroxyl group at the anomeric carbon. nih.govmeggle-pharma.de

α-Lactose and β-Lactose Isomerism

The difference between α-lactose and β-lactose lies in the position of the hydrogen atom and hydroxyl group on carbon atom number 1 of the glucose part of the molecule. meggle-pharma.de This structural difference leads to distinct physical and chemical properties, such as optical rotation and solubility. mdpi.comnih.gov For instance, the specific rotation of α-lactose is +89.4°, while that of β-lactose is +35°. mdpi.com

Mutarotation Kinetics and Equilibrium Dynamics in Solution

In an aqueous solution, α-lactose and β-lactose interconvert through a process called mutarotation, which involves the opening and re-closing of the glucose ring structure via an intermediate open-chain form. mdpi.comnih.govmeggle-pharma.deacs.orgresearchgate.net This dynamic interconversion continues until a state of equilibrium is reached. mdpi.comnih.govmeggle-pharma.deacs.org The rate of mutarotation is influenced by factors such as lactose concentration, temperature, and pH. nih.govmeggle-pharma.de

At equilibrium in aqueous solution, the β-lactose form is typically predominant. nih.govresearchgate.netnih.gov At 20 °C, the equilibrium mixture contains approximately 37% α-lactose and 63% β-lactose. nih.govmeggle-pharma.detuscany-diet.net The equilibrium ratio is temperature-dependent, with higher temperatures shifting the equilibrium towards the β-form. nih.govtuscany-diet.net For example, at temperatures exceeding 93.5 °C, only the beta anomer is present in solution. tuscany-diet.net The mutarotation process follows first-order reversible kinetics in aqueous solution between 25 °C and 60 °C. researchgate.net The rate of mutarotation increases with increasing temperature. acs.orgmassey.ac.nz

Amorphous Solid States of Lactose Anhydrous

Amorphous lactose is a solid form that lacks the long-range ordered molecular arrangement characteristic of crystalline materials. icdst.orgpharmaexcipients.com It is considered thermodynamically unstable due to its higher energy state compared to its crystalline counterparts. pharmaexcipients.comnih.gov

Amorphous anhydrous lactose is typically produced by rapid drying processes such as spray drying or roller drying of lactose solutions. icdst.orgrsdjournal.orgnih.govmeggle-pharma.com These methods lead to a rapid removal of water, preventing the molecules from arranging into a stable crystalline lattice. pharmaexcipients.com Mechanical stresses, such as milling of crystalline lactose, can also induce structural disorder and lead to the formation of amorphous regions or a completely amorphous solid state by disrupting the crystal structure. purdue.eduresearchgate.net

The structural disorganization in amorphous lactose can be categorized. Type I apparent amorphous lactose layers can form on the surface of crystals during drying processes, where dissolved lactose solidifies without crystallizing. pharmaexcipients.com Type II apparent amorphous domains can result from the energy applied during mechanical processes like milling or micronization of crystalline lactose, which disrupts the crystal phases. pharmaexcipients.com Amorphous lactose represents a broad range of structural disorder, each potentially having different properties. pharmaexcipients.com

Amorphous lactose is metastable and has a thermodynamic drive to convert to a more stable crystalline form. pharmaexcipients.comnih.gov This transition, known as crystallization, is significantly influenced by environmental conditions, particularly temperature and humidity. pharmaexcipients.comsurfacemeasurementsystems.comnih.gov The presence of water acts as a plasticizer, lowering the glass transition temperature (Tg) of amorphous lactose. surfacemeasurementsystems.comsurfacemeasurementsystems.commassey.ac.nz When the temperature is above the Tg, the increased molecular mobility facilitates the transition to the crystalline state. rsdjournal.orgsurfacemeasurementsystems.commassey.ac.nz

Moisture-induced crystallization is a key mechanism for the amorphous-to-crystalline transition in lactose. surfacemeasurementsystems.comsurfacemeasurementsystems.com The crystallization process can result in the formation of various crystalline polymorphs, including alpha-lactose (B80435) monohydrate, anhydrous beta-lactose (B51086), anhydrous alpha-lactose, and mixed alpha/beta anhydrous forms, depending on the specific conditions of the transition. sci-hub.seteagasc.iesurfacemeasurementsystems.comucl.ac.uk Under certain conditions, the crystallization can be a rapid, one-step process occurring simultaneously throughout the sample. sci-hub.seucl.ac.ukmassey.ac.nz Crystallization kinetics are affected by factors such as temperature, relative humidity, and the presence of other substances. surfacemeasurementsystems.comnih.gov

Amorphous lactose is highly hygroscopic, meaning it readily absorbs moisture from the surrounding environment. rsdjournal.orgsci-hub.senih.govsurfacemeasurementsystems.commassey.ac.nz This characteristic is attributed to its disordered structure and higher surface energy compared to crystalline forms. nih.gov The amount of water absorbed by amorphous lactose can be substantial, significantly exceeding that absorbed by crystalline lactose. sci-hub.senih.gov

The sorption of water has a profound impact on the physical state of amorphous lactose. Water acts as a plasticizing agent, effectively lowering the glass transition temperature (Tg). surfacemeasurementsystems.comsurfacemeasurementsystems.commassey.ac.nz As amorphous lactose absorbs water and its Tg drops below the ambient temperature, its molecular mobility increases. nih.gov This increased mobility facilitates structural relaxation and the eventual transition to a more stable crystalline form. rsdjournal.orgsurfacemeasurementsystems.commassey.ac.nz

Furthermore, water sorption in amorphous lactose can lead to undesirable changes in powder properties, such as increased cohesiveness, stickiness, and caking. rsdjournal.orgnih.govmassey.ac.nz These issues arise as the water absorbed causes the amorphous material to become a viscous liquid above its lowered Tg, forming bridges between particles that solidify upon crystallization. massey.ac.nz The crystallization process induced by water sorption can also lead to a subsequent mass loss as excess, non-crystalline bound water is released from the newly formed crystalline structure. surfacemeasurementsystems.comsurfacemeasurementsystems.com

Synthesis and Manufacturing Methodologies of Anhydrous Lactose

Dehydration Processes of α-Lactose Monohydrate

Alpha-lactose (B80435) monohydrate (α-Lactose·H₂O) is the most common crystalline form of lactose (B1674315) obtained from the crystallization of saturated solutions below 93.5 °C. google.com This form contains one molecule of water of crystallization per molecule of lactose, accounting for approximately 5% of its weight. google.comtainstruments.comgoogle.com The removal of this water molecule leads to the formation of anhydrous lactose.

Thermal Dehydration Techniques

Thermal dehydration involves heating α-lactose monohydrate to remove its bound water. The temperature and duration of heating significantly influence the resulting anhydrous form. Complete dehydration of α-lactose monohydrate can occur at temperatures around 145 °C within approximately 15 minutes. bit.edu.cnfujipress.jp Differential Scanning Calorimetry (DSC) is a technique used to study this process, identifying an endothermic peak around 146 °C corresponding to the dehydration. tainstruments.comnetzsch.com The enthalpy of dehydration for crystalline α-lactose monohydrate is approximately 150 J/g. tainstruments.comresearchgate.net

Heating α-lactose monohydrate can lead to different anhydrous forms depending on the conditions. Low-temperature drying processes (below 120 °C) can produce a hygroscopic metastable anhydrous alpha-lactose (LαH), which readily reabsorbs moisture and reverts to the monohydrate form. researchgate.net High-temperature drying (above 160 °C) or dehydration in dry hygroscopic solvents can yield the stable anhydrous alpha-lactose (LαS). researchgate.net The dehydration process involves the cooperative departure of water molecules from channels within the crystal structure. researchgate.net

Thermal analysis, such as simultaneous thermogravimetry (TGA) and DSC, clearly illustrates the mass loss corresponding to the removal of water during heating. scholarsresearchlibrary.com For α-lactose monohydrate, a mass loss of about 4.5% is observed between 120°C and 160°C, which aligns with the theoretical water content. scholarsresearchlibrary.com This dehydration results in a transition of the crystal lattice, forming a new configuration distinct from commercially available anhydrous forms. scholarsresearchlibrary.com

Solvent-Mediated Dehydration Strategies

Dehydration of α-lactose monohydrate can also be achieved using organic solvents. This solvent-mediated dehydration can lead to the formation of stable anhydrous alpha-lactose (LαS). researchgate.net For instance, suspending α-lactose monohydrate in anhydrous ethanol (B145695) can result in its dehydration to LαS. nih.gov This process is thought to involve sterically controlled interactions between the solvent and the lactose surface. nih.gov

The use of hygroscopic organic solvents, such as methanol (B129727) and ethanol, as dehydrating antisolvents has shown evidence of α-lactose monohydrate dehydrating to form stable anhydrous alpha-lactose. lboro.ac.ukresearchgate.net Studies investigating antisolvent crystallization of lactose from aqueous solutions using polar antisolvents like methanol and ethanol at high concentrations (e.g., 95% antisolvent content) have observed the formation of LαS. lboro.ac.ukresearchgate.net

Crystallization Techniques for Anhydrous Forms

Anhydrous lactose can also be obtained directly through crystallization from lactose solutions under specific temperature and drying conditions. The anomeric form (alpha or beta) that crystallizes is highly dependent on the temperature of the solution.

Crystallization from Aqueous Solutions Above Mutarotation Equilibrium Temperature

Lactose exists in aqueous solutions as two anomers, alpha (α) and beta (β), which interconvert through a process called mutarotation until equilibrium is reached. analitikkimya.com.tracs.orgnih.gov At room temperature, the equilibrium typically favors the beta form (around 60% beta and 40% alpha). analitikkimya.com.trmeggle-pharma.de The solubility of alpha and beta lactose varies with temperature. Below 93.5 °C, beta-lactose (B51086) is more soluble, while above 93.5 °C, alpha-lactose becomes more soluble. mdpi.com

Crystallization from saturated solutions above 93.5 °C primarily yields anhydrous beta-lactose. google.commdpi.comgoogle.com This is because at these elevated temperatures, the solubility of beta-lactose is lower relative to alpha-lactose, favoring its crystallization in the anhydrous form. mdpi.com

Antisolvent Crystallization Approaches

Antisolvent crystallization involves adding an antisolvent to a lactose solution to reduce the solubility of lactose and induce crystallization. This technique can be used to control nucleation, growth rates, and crystal morphology. researchgate.netacs.org

Studies have investigated the antisolvent crystallization of lactose from aqueous solutions using various antisolvents like acetone (B3395972) and ethanol. researchgate.netacs.orgsphinxsai.com The concentration of the antisolvent influences the solid form obtained. For instance, using methanol or ethanol as antisolvents at high concentrations (>95% methanol or ethanol in water) can lead to the crystallization of anhydrous beta-lactose. acs.orgresearchgate.net Antisolvent crystallization can also influence the morphology of the resulting crystals, with higher antisolvent concentrations potentially leading to needle-like beta-lactose crystals. researchgate.netsphinxsai.com

Rapid Drying Processes (e.g., Drum Drying, Roller Drying) and Anomer Ratios

Rapid drying processes, such as drum drying or roller drying, are commonly used to produce anhydrous lactose, particularly for direct compression applications. meggle-pharma.delactalisingredients.comdfepharma.com In these processes, a concentrated lactose solution is applied to a heated surface (drum or rollers) maintained at a temperature above 93.5 °C. meggle-pharma.dephexcom.cnchemicalbook.com The rapid evaporation of water leads to the formation of a film of anhydrous lactose, which is then scraped off, milled, and sieved. lactalisingredients.comphexcom.cn

Roller-dried anhydrous lactose is typically rich in the beta-isomer, often containing 75% to 80% beta-lactose. phexcom.cn This high beta-lactose content contributes to its excellent compactability. dfepharma.comdrug-dev.compharmaceutical-networking.commeggle-pharma.com The rapid drying rate in these processes minimizes the extent of mutarotation, and the anomeric ratio in the dry powder can be similar to that in the solution at the drying temperature. massey.ac.nz Drying a lactose solution at temperatures between 50-90 °C can result in an anomeric ratio of approximately 1:1.2 (alpha:beta). massey.ac.nz However, drying above 93.5 °C favors the formation of the beta-anhydrous form. meggle-pharma.dephexcom.cnchemicalbook.com

The resulting anhydrous lactose from roller drying is composed of agglomerated small crystals of anhydrous beta-lactose, often with some anhydrous alpha-lactose present. drug-dev.com The process parameters, such as temperature and drying rate, are carefully controlled to achieve the desired particle size distribution and the ratio of beta to alpha lactose, as these factors influence the performance of the anhydrous lactose in applications like direct compression. meggle-pharma.de

| Process Type | Starting Material | Key Conditions | Primary Anomer in Product | Typical Anomer Ratio (β:α) | References |

| Thermal Dehydration | α-Lactose Monohydrate | Heating above 145 °C | Alpha (stable anhydrous) | Not specified | tainstruments.combit.edu.cnfujipress.jpnetzsch.comresearchgate.netscholarsresearchlibrary.com |

| Solvent-Mediated Dehydration | α-Lactose Monohydrate | Suspension in dry hygroscopic solvents (e.g., ethanol, methanol) | Alpha (stable anhydrous) | Not specified | researchgate.netnih.govlboro.ac.ukresearchgate.net |

| Crystallization from Solution | Aqueous Lactose Solution | Above 93.5 °C | Beta (anhydrous) | Primarily Beta | google.commdpi.comgoogle.com |

| Antisolvent Crystallization | Aqueous Lactose Solution | Addition of antisolvent (e.g., ethanol, methanol) | Beta (anhydrous) | Varies with conditions | researchgate.netresearchgate.netacs.orgsphinxsai.comresearchgate.net |

| Rapid Drying (Roller/Drum) | Concentrated Lactose Solution | Above 93.5 °C, rapid drying | Beta (anhydrous) | Typically 75-80% Beta | meggle-pharma.demeggle-pharma.delactalisingredients.comphexcom.cnchemicalbook.comdrug-dev.compharmaceutical-networking.commeggle-pharma.com |

Note: The anomer ratios for thermal and solvent-mediated dehydration of alpha-lactose monohydrate primarily result in anhydrous alpha-lactose. The anomer ratios for crystallization from solution and rapid drying methods refer to the composition of the anhydrous product which is often a mixture of alpha and beta anhydrous forms, with a predominance of beta in high-temperature processes.

Post-Crystallization Processing and Modification

Following the initial crystallization and drying processes, anhydrous lactose undergoes further processing steps to achieve the desired physical characteristics for various applications, particularly in the pharmaceutical industry. These steps often involve techniques aimed at controlling particle size and forming agglomerates or granules.

Agglomeration and Granulation Techniques

Agglomeration and granulation are post-crystallization processes used to improve the flowability and compaction properties of lactose powders. While anhydrous lactose is often produced in a form suitable for direct compression, granulation can further enhance these characteristics. phexcom.cnanalitikkimya.com.tr

One method for preparing anhydrous lactose agglomerates involves subjecting essentially anhydrous lactose primary particles, containing a high percentage of crystalline beta-lactose, to a wet granulation step in a granulator. google.com This process utilizes a binder solution at a controlled temperature, typically between 30-100°C, with drying occurring during at least part of the granulation step. google.com Subsequent after-drying of the granulation mass yields anhydrous lactose agglomerates with improved compactibility and flowability. google.com These agglomerates consist of beta-lactose crystallites and have a low total water content, meeting pharmacopoeial standards for anhydrous lactose excipients. google.com

Granulated lactose, in general, is produced by mixing finely ground lactose monohydrate with water or a lactose solution, leading to the formation of porous agglomerates of fine lactose particles. lactalisingredients.com While this description primarily pertains to granulated lactose monohydrate, the principle of forming agglomerates to improve powder properties is relevant to post-crystallization processing of anhydrous lactose as well. Agglomeration results in irregular particles that exhibit good flow and compression characteristics. phexcom.cn

Particle Size Modulation During Manufacturing

Controlling the particle size distribution (PSD) is a critical aspect of anhydrous lactose manufacturing, as it significantly influences the powder's flowability and compactibility. pharmaexcipients.commeggle-pharma.depharmaceutical-networking.com After the roller drying process, which forms a film of anhydrous lactose, milling and screening are employed to achieve the desired particle size. pharmaexcipients.comphexcom.cnmeggle-pharma.depharmaceutical-networking.com

Careful control of the milling and sieving process can significantly improve the flow characteristics of roller-dried anhydrous lactose. phexcom.cn Different grades of anhydrous lactose are available with specific particle size distributions tailored for various applications, such as direct compression or dry granulation. pharmaexcipients.comdfepharma.com For instance, some products offer a selection of particle size distributions for improved flow or reduced dusting. dfepharma.com

Studies have shown that the particle size of the starting material can influence its agglomeration behavior during processes like high shear wet granulation. nih.gov Smaller particle sizes of anhydrous lactose have been associated with more porous granules and enhanced compactibility. nih.gov The particle size distribution is a key parameter that is often monitored through in-process control during manufacturing using techniques like laser diffraction, air-jet sieving, and Ro-Tap. pharmaexcipients.com

Industrial-Scale Pre-crystallization Considerations

While the primary focus of anhydrous lactose production by roller drying is the rapid removal of water and formation of the anhydrous form, pre-crystallization is a significant consideration in the broader context of lactose refining from whey solutions on an industrial scale. researchgate.net Industrial lactose refining typically involves sequential stages of concentration, crystallization, and purification. researchgate.netpmg.engineering

In the production of alpha-lactose monohydrate, which is often the starting material or a related product in lactose manufacturing, pre-crystallization is crucial for obtaining the stable monohydrate form and controlling crystal size and yield. researchgate.netrsdjournal.org Concentrated whey permeate is cooled slowly to induce crystallization of alpha-lactose monohydrate. researchgate.net This process can take a considerable amount of time, typically 14-18 hours, in industrial cooling crystallization tanks. researchgate.net

Advanced Characterization and Analytical Methodologies for Anhydrous Lactose

Spectroscopic and Diffraction Techniques

Spectroscopic and diffraction methods provide valuable insights into the molecular structure, crystallinity, and polymorphic form of anhydrous lactose (B1674315).

X-Ray Powder Diffraction (XRPD) for Polymorphic Identification and Quantification

XRPD is a fundamental technique for identifying and quantifying the different crystalline forms of lactose, including anhydrous forms ijirse.innih.govlboro.ac.uknih.gov. The technique relies on the unique diffraction pattern produced by each crystalline structure. By analyzing the positions and intensities of the diffraction peaks, different lactose polymorphs can be distinguished ijirse.inlboro.ac.uk. XRPD has been shown to be an effective tool for the quantitative analysis of mixed-phase lactose samples, such as mixtures of stable anhydrous α-lactose and α-lactose monohydrate lboro.ac.uk. While laboratory XRPD typically has a detection limit in the range of 2–5% w/w for identifying polymorphs in blends, synchrotron XRPD can achieve lower detection limits, identifying polymorphs at concentrations as low as 0.4% w/w nih.gov.

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

FTIR and ATR-IR spectroscopy are used to identify anhydrous lactose and differentiate it from other forms like lactose monohydrate dsmz.dethe-ltg.orgulisboa.pt. These techniques analyze the vibrational modes of the molecules, providing a spectral fingerprint characteristic of the compound and its solid form ulisboa.pt. Differences in the arrangement and interaction of molecules in different polymorphic forms lead to distinct infrared spectra researchgate.net. For instance, β-lactose anhydrous has a characteristic FTIR peak at 948 cm⁻¹, while α-lactose anhydrous shows a unique peak at 855 cm⁻¹ mdpi.com. The FTIR fingerprint region, approximately 1500-500 cm⁻¹, is particularly useful for identifying lactose researchgate.net. ATR-FTIR is a convenient method as it requires minimal sample preparation the-ltg.org.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C MASNMR)

Solid-state NMR spectroscopy, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, is a powerful technique for characterizing the solid-state forms of lactose nih.govresearchgate.netnih.govpharmtech.com. This method provides detailed information about the local molecular environment and dynamics within the solid structure pharmtech.com. ¹³C CP-MAS NMR spectra can differentiate between various crystalline species of lactose, although it may not always distinguish between very similar forms, such as the two crystalline species of beta lactose researchgate.netmassey.ac.nz. The technique has been used to investigate the polymorphic forms of lactose in alcoholic suspensions and to assign signals for common pharmaceutical excipients, including anhydrous α-lactose nih.govnih.gov.

Stimulated Raman Scattering (SRS) Microscopy

Stimulated Raman Scattering (SRS) microscopy is an advanced technique that allows for the spatially resolved characterization of solid-state forms in complex mixtures, including different forms of lactose nih.govotago.ac.nzacs.orghelsinki.finih.gov. This method can visualize the distribution of solid-state forms with submicron spatial resolution and detect trace levels of different polymorphs nih.govotago.ac.nzacs.org. SRS microscopy has been successfully applied to characterize and resolve five crystalline forms and one amorphous form of lactose, including recently defined anhydrous solid-state forms nih.govotago.ac.nz. It enables quantitative estimation of solid-state compositions in lactose products, offering advantages over conventional non-spatially resolved methods otago.ac.nzacs.org.

Fourier Transform Near-Infrared (FT-NIR) Spectroscopy

FT-NIR spectroscopy is a rapid, non-destructive technique used for the identification and quantitative characterization of anhydrous lactose, often in the context of pharmaceutical excipients thermofisher.comnih.govnexus-analytics.com.myekb.eguprm.edu. FT-NIR spectra of different lactose forms, such as anhydrous, monohydrate, and amorphous lactose, exhibit substantial differences, making their characterization straightforward thermofisher.com. This technique can differentiate between anhydrous and monohydrated forms by examining specific regions of the spectrum related to water vibrations nih.gov. FT-NIR has been demonstrated for the simultaneous characterization and quantification of amorphous lactose, α-lactose anhydrous, and α-lactose monohydrate in the same sample, even in co-varying ternary mixtures thermofisher.com. It is also used for in-line moisture measurements during processes like fluidized-bed drying of lactose mixtures uprm.edu.

Thermal Analysis Techniques

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for studying the thermal behavior of anhydrous lactose, including phase transitions, melting, and dehydration ijirse.innih.govscholarsresearchlibrary.comresearchgate.netresearchgate.netscilit.com. TGA measures the mass change of a sample as a function of temperature, which is useful for quantifying water content and observing dehydration processes ijirse.inscholarsresearchlibrary.com. For lactose monohydrate, TGA shows a characteristic mass loss corresponding to the dehydration step ijirse.inscholarsresearchlibrary.com. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events like melting and glass transitions ijirse.innih.govscholarsresearchlibrary.comresearchgate.net. Anhydrous lactose exhibits a melting endotherm in DSC thermograms ijirse.inresearchgate.net. Thermal analysis can differentiate between hydrated and dehydrated forms of lactose based on the presence or absence of dehydration endotherms and mass loss corresponding to water scholarsresearchlibrary.comresearchgate.net. Integration of TGA with techniques like Single Differential Thermal Analysis (SDTA) can help identify peaks and mass changes characteristic of surface water, water of crystallization, and amorphous lactose researchgate.netresearchgate.net.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Melting Behavior

Differential Scanning Calorimetry (DSC) is a widely used technique to study the thermal transitions of materials, including anhydrous lactose. DSC measures the heat flow into or out of a sample as a function of temperature or time. This allows for the identification of events such as glass transitions, crystallization, melting, and decomposition.

Anhydrous lactose exists in different polymorphic forms, primarily alpha (α) and beta (β) anhydrous lactose. The melting points of these anomers can be identified using DSC. The melting peak for pure α-lactose anhydrous is reported to be around 205 °C, while pure anhydrous β-lactose melts at approximately 237 °C. mdpi.com The presence of both anomers in anhydrous lactose can result in distinct melting peaks on the DSC curve. For instance, a sample of α/β-lactose with a 1:9 ratio of alpha to beta anomers showed melting peaks at 210 °C and 222 °C, corresponding to α/β-lactose and pure β-lactose, respectively. mdpi.com

The ratio of α to β anomers can influence the melting behavior. As the proportion of the beta anomer increases, the melting peak tends to shift to higher temperatures. mdpi.com For example, decreasing the α/β ratio to 7:3 and 5:5 resulted in melting peaks increasing to 207 °C and 208 °C, respectively. mdpi.com

DSC can also be used to detect the presence of amorphous lactose, which may be present in samples due to processing methods like spray drying or milling. Amorphous lactose typically exhibits a glass transition temperature (Tg) and can undergo cold crystallization upon heating, which appears as an exothermic peak in the DSC thermogram, usually between 160 °C and 180 °C, before melting. researchgate.netresearchgate.net Crystalline lactose, including anhydrous forms, does not show a glass transition under typical DSC conditions. tainstruments.com

The DSC thermogram of α-lactose monohydrate, in contrast to anhydrous lactose, shows an initial endothermic peak corresponding to the dehydration of crystalline water, typically between 120 °C and 160 °C, before the melting of the resulting anhydrous form at higher temperatures. researchgate.netpharmaexcipients.comijirse.in This dehydration peak is significantly lower or absent in anhydrous lactose, confirming the lack of crystalline water in its structure. pharmaexcipients.com

Thermogravimetric Analysis (TGA) for Dehydration and Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. TGA is particularly useful for quantifying the water content and assessing the thermal stability of anhydrous lactose.

Anhydrous lactose, by definition, contains no crystalline water. Therefore, a TGA thermogram of pure anhydrous lactose should ideally show minimal weight loss at temperatures below its decomposition temperature. Any weight loss observed at lower temperatures in anhydrous lactose can be attributed to adsorbed surface moisture. netzsch.com

In contrast, lactose monohydrate exhibits a significant weight loss step in the TGA curve corresponding to the loss of its crystalline water, typically occurring between 120 °C and 160 °C, representing a mass loss of approximately 5% w/w, which is consistent with the theoretical water content of lactose monohydrate. ijirse.inresearchgate.netscholarsresearchlibrary.compharmtech.com The absence or minimal nature of this weight loss in anhydrous lactose confirms its anhydrous nature. scholarsresearchlibrary.com

TGA can also be used to determine the temperature at which significant thermal decomposition of anhydrous lactose begins. This information is crucial for determining appropriate processing temperatures and assessing the thermal stability of formulations containing anhydrous lactose. Decomposition of lactose typically occurs at temperatures above its melting point. netzsch.comtainstruments.com

Studies using TGA have shown that anhydrous lactose remains thermally stable up to temperatures near its melting point, with significant weight loss due to decomposition occurring at higher temperatures. netzsch.comtainstruments.com For instance, the onset of significant weight loss in lactose due to decomposition may not begin until about 200°C. tainstruments.com

Microscopic and Imaging Techniques

Microscopic and imaging techniques provide visual information about the particle morphology, shape, and surface properties of anhydrous lactose, which are critical factors influencing powder flowability and compaction behavior.

Scanning Electron Microscopy (SEM) for Particle Morphology and Surface Properties

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of anhydrous lactose particles at high resolution. SEM images reveal details about particle shape, size, surface texture, and the presence of fines or aggregates.

Anhydrous lactose particles produced by roller drying typically consist of micro-crystal clusters of both beta and alpha lactose, resulting in irregular shapes. pharmaceutical-networking.com This characteristic morphology is a consequence of the manufacturing process. pharmaceutical-networking.com Compared to the distinct "tomahawk-shaped" monocrystals of alpha-lactose (B80435) monohydrate, anhydrous beta-lactose (B51086), for example, is described as irregularly shaped. dfepharma.com

SEM images can highlight the differences in surface properties between different types of lactose. Anhydrous lactose produced by roller drying tends to have a rough surface structure with clusters of microcrystals and shard-shaped particles. researchgate.net This rough surface can influence the flow and compaction properties of the powder. researchgate.net

The morphology observed by SEM correlates with the processing method. For example, spray-dried lactose exhibits a spherical shape with an irregular surface, distinct from the irregular or shard-shaped particles of milled or sieved anhydrous beta-lactose. dfepharma.com SEM is also used to assess the particle size and shape uniformity within a batch and to observe how particle morphology might change after processing steps like milling or granulation. ima.itnih.gov

Particle and Powder Property Characterization

Characterizing the particle and powder properties of anhydrous lactose is essential for predicting its performance in pharmaceutical manufacturing processes, particularly in tablet compression and capsule filling.

Particle Size Distribution Analysis (Sieve Analysis, Laser Diffraction)

Particle size distribution (PSD) is a fundamental characteristic that significantly impacts the flowability, compressibility, and blend uniformity of powders. Common techniques for determining the PSD of anhydrous lactose include sieve analysis and laser diffraction.

Sieve analysis is a traditional method that separates particles based on size using a series of sieves with decreasing mesh sizes. Air-jet sieving and Ro-Tap methods are variations used for lactose. pharmaceutical-networking.com While sieve analysis provides a limited number of data points, it is useful for characterizing coarser particles and ensuring the absence of oversized particles. dfepharma.com

Laser diffraction is a rapid and widely used technique that measures the size distribution of particles by analyzing the pattern of light scattered as a laser beam passes through a dispersed sample. This method provides a more complete profile of the particle size distribution compared to sieve analysis. dfepharma.com Laser diffraction results are often expressed as a volume distribution, with parameters such as d10, d50 (median particle size), and d90 representing the particle sizes at the 10th, 50th, and 90th percentiles of the cumulative distribution, respectively. dfepharma.com The span, calculated as (d90 - d10) / d50, is an indicator of the width of the particle size distribution. nih.gov

Typical particle size data for anhydrous lactose grades used in pharmaceutical applications are available. For example, one anhydrous lactose grade has a typical particle size distribution with d10 of 3 µm, d50 of 20 µm, and d90 of 70 µm. dfepharma.com Another milled anhydrous lactose grade has a median particle size (d50) of approximately 100 µm, with a d10 of 6 µm and d90 of 272 µm. dfepharma.comnih.gov

The particle size distribution of anhydrous lactose is influenced by the manufacturing process, such as milling and sieving, which are used to achieve desired particle size ranges for optimal performance in specific applications like direct compression. pharmaceutical-networking.comdfepharma.compharmaexcipients.com Consistent particle size distribution between batches is crucial for reproducible processing and product quality. pharmaceutical-networking.com

Powder Rheology (Flowability Indices: Carr Index, Angle of Friction, Critical Orifice Diameter, Powder Fluidization Energy)

Powder rheology is the study of powder flow properties, which are critical for efficient handling, processing, and manufacturing of pharmaceutical solid dosage forms. Several indices and methods are used to characterize the flowability of anhydrous lactose powder.

Common flowability indices include the Carr Index (also known as Carr's Compressibility Index), Hausner Ratio, and Angle of Repose. pharmaceutical-networking.comondrugdelivery.commeggle-pharma.com These indices are derived from powder bulk and tapped densities. A lower Carr Index or Hausner Ratio generally indicates better flowability. A Carr Index below 20 and a Hausner Ratio below 1.25 are typically associated with free-flowing powders. pharmaceutical-networking.comondrugdelivery.commeggle-pharma.com Angle of repose is the maximum angle at which a heap of powder can be sustained; a lower angle indicates better flowability. Angle of repose values between 31-35° are indicative of "good flowability". pharmaceutical-networking.commeggle-pharma.com

Anhydrous lactose generally exhibits moderate flowability, which can be improved by optimizing particle size and shape, and by the addition of lubricants or glidants. pharmaceutical-networking.compharmaexcipients.com For example, one anhydrous lactose grade has a Hausner ratio of 1.6, indicating moderate flowability. dfepharma.com Another milled anhydrous lactose grade has a Carr's index greater than 29. dfepharma.com

Other methods to assess powder rheology include measuring the angle of friction, critical orifice diameter, and powder fluidization energy. These techniques provide further insights into the inter-particle forces and the ease with which a powder can be made to flow or fluidize. The flowability of powders is influenced by factors such as particle size, shape, surface texture, and moisture content. pharmaceutical-networking.compharmaexcipients.comondrugdelivery.commeggle-pharma.com Anhydrous lactose, with its irregular particle shape and rough surface, may have different flow characteristics compared to more spherical or smooth lactose particles. pharmaceutical-networking.comdfepharma.com

Data Tables:

Here are some interactive data tables based on the information found:

Table 1: Typical Particle Size Distribution Data for Anhydrous Lactose Grades

| Anhydrous Lactose Grade | Method | d10 (µm) | d50 (µm) | d90 (µm) | Source |

| DuraLac® H | Laser Diffraction | 3 | 20 | 70 | dfepharma.com |

| Lactohale® 400 | Laser Diffraction | 6 | 102 | 272 | dfepharma.comnih.gov |

Table 2: Typical Powder Flow Properties for Anhydrous Lactose Grades

| Anhydrous Lactose Grade | Property | Value | Flow Description (based on general indices) | Source |

| DuraLac® H | Hausner Ratio | 1.6 | Moderate flow | dfepharma.com |

| Lactohale® 400 | Carr's Index | > 29 | Poor flow | dfepharma.com |

Note: Flow descriptions are based on general interpretations of Carr's Index and Hausner Ratio; specific product specifications may vary.

Table 3: Melting Points of Anhydrous Lactose Anomers

| Anhydrous Lactose Anomer | Melting Point (°C) | Source |

| α-lactose anhydrous | ~205 | mdpi.com |

| β-lactose anhydrous | ~237 | mdpi.com |

Specific Surface Area Determination

Specific surface area is a crucial parameter influencing the compaction, flowability, and dissolution properties of pharmaceutical powders like anhydrous lactose. It is commonly determined using gas adsorption techniques, such as the Brunauer–Emmett–Teller (BET) method. mdpi.commicromeritics.com

The BET method involves the adsorption of an inert gas, typically nitrogen or krypton, onto the surface of the material at a low temperature. micromeritics.com By measuring the amount of gas adsorbed at different partial pressures, the surface area can be calculated based on the BET theory. mdpi.com Prior to analysis, samples are typically out-gassed under vacuum or flowing inert gas at an elevated temperature to remove adsorbed moisture and other volatile impurities from the surface. nih.govresearchgate.net For anhydrous lactose, out-gassing at 100 °C under nitrogen gas for 12 hours has been reported. nih.govresearchgate.net Multipoint measurements are often performed over a specific range of relative pressures (e.g., 0.06–0.2 p/p₀) to ensure accurate determination of the monolayer capacity and, subsequently, the specific surface area. nih.govresearchgate.net

Studies have shown variability in the specific surface area among different batches of anhydrous lactose from various vendors. nih.govresearchgate.net For instance, one study analyzing anhydrous lactose from three different vendors (DMV-Fonterra, Borculo Domo, and Kerry Bioscience) found that the materials from each vendor were distinctly separated based on their surface area, with some vendors showing greater batch-to-batch variability than others. nih.govresearchgate.net

Pore Structure Analysis (e.g., Mercury Porosimetry)

Pore structure, including pore size distribution and pore volume, significantly impacts the bulk density, flow properties, and liquid penetration into a powder compact. Mercury porosimetry is a widely used technique for characterizing the pore structure of porous materials like pharmaceutical excipients and tablets. micromeritics.comutwente.nlresearchgate.net

Mercury porosimetry involves the intrusion of mercury into the pores of a material under increasing external pressure. Since mercury is a non-wetting liquid for most materials, pressure is required to force it into the pores. The pressure required to intrude mercury into a pore is inversely proportional to the pore size, as described by the Washburn equation. By measuring the volume of mercury intruded at various pressures, the pore size distribution and total pore volume can be determined. researchgate.net

Mercury porosimetry has been applied to study the pore structure of tablets compressed from anhydrous alpha-lactose and roller-dried beta-lactose. utwente.nl These studies have revealed different pore size distributions depending on the type of anhydrous lactose and the compaction load used during tablet manufacturing. utwente.nl For example, tablets of anhydrous alpha-lactose have been shown to exhibit a large number of small pores. utwente.nl This technique can provide insights into how the consolidation and fragmentation of lactose particles during compaction influence the resulting pore network within a tablet. utwente.nlscispace.com

Moisture Sorption Behavior

Moisture Sorption/Desorption Isotherms

Moisture sorption isotherms describe the equilibrium relationship between the moisture content of a material and the surrounding relative humidity (RH) at a constant temperature. These isotherms provide valuable information about the material's affinity for water and how it behaves under different humidity conditions. icdst.orgacs.orgdntb.gov.uaresearchgate.net

Dynamic Vapor Sorption (DVS) is a common technique used to measure moisture sorption and desorption isotherms. acs.orgpharmaceutical-networking.com In DVS, the sample weight is continuously monitored as the surrounding RH is varied in a controlled manner. acs.org The resulting isotherms can reveal phenomena such as adsorption, absorption, and phase transitions (e.g., crystallization of amorphous content) that occur upon moisture uptake. icdst.orgacs.org

Studies on anhydrous lactose have shown that its moisture sorption behavior can exhibit hysteresis, where the moisture content during desorption is higher than that during adsorption at the same RH. pharmaceutical-networking.com This hysteresis can be attributed to the conversion of anhydrous lactose to the hydrated form upon moisture uptake. pharmaceutical-networking.com While crystalline anhydrous beta-lactose generally shows low affinity for moisture over a wide range of RH, the presence of amorphous content can significantly alter the sorption behavior, leading to increased moisture uptake and potential caking, especially at higher RH levels (e.g., above 50-70%). icdst.orgacs.orgresearchgate.net

Hygroscopicity Assessment

Hygroscopicity refers to the ability of a substance to absorb moisture from the atmosphere. Assessing the hygroscopicity of anhydrous lactose is crucial for predicting its stability and handling characteristics during manufacturing, packaging, and storage. nih.govmdpi.comresearchgate.netmpg.dewikipedia.orgresearchgate.netpharmaexcipients.com

Materials are often classified based on their hygroscopicity by observing their moisture uptake at specific RH levels over time. Anhydrous lactose is generally considered to have relatively low hygroscopicity compared to amorphous lactose. pharmaceutical-networking.com However, the degree of hygroscopicity can vary depending on the specific crystalline form (alpha or beta anhydrous) and the presence of any amorphous content. researchgate.netpharmaexcipients.com

Studies have indicated that beta-lactose anhydrous can be hygroscopic at high RH, such as 75%. researchgate.net The presence of even small amounts of amorphous lactose in a sample can lead to significant moisture uptake and caking, as amorphous lactose is highly susceptible to moisture-induced crystallization. icdst.orgacs.orgresearchgate.netpharmaexcipients.comnih.gov The moisture uptake can lead to a reduction in mechanical strength and aggregation of the powder particles. acs.org

Quantitative Analytical Methods

Accurate quantification of different forms of lactose, particularly the amorphous content, is vital for quality control and predicting material performance.

Quantification of Amorphous Content

Amorphous lactose, lacking a defined crystalline structure, is thermodynamically unstable and highly susceptible to moisture uptake and crystallization. pharmaexcipients.comnih.gov Quantifying the amorphous content in anhydrous lactose is important because it can significantly impact the material's physical stability and performance. google.compharmaexcipients.com

Various analytical techniques are employed for the detection and quantification of amorphous content in lactose, including X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Isothermal Microcalorimetry (IMC), Solution Calorimetry (SC), Raman Spectroscopy, Gravimetric Moisture Sorption (GMS), and Nuclear Magnetic Resonance (NMR). figshare.comresearchgate.netdoi.orgnih.govresearchgate.net

XRPD is a common method that can reveal the disordered nature of amorphous materials. doi.org Whole pattern fitting of XRPD data can be used to quantify amorphous content, with reported limits of detection as low as 0.37% for amorphous lactose in mixtures with lactose monohydrate. nih.gov

Thermal methods like DSC and IMC are also widely used. researchgate.netdoi.org DSC can be used to determine the glass transition temperature (T_g) of the amorphous phase and quantify amorphous content based on the enthalpy of devitrification or recrystallization. researchgate.netresearchgate.net However, conventional DSC can face challenges with lactose due to overlapping thermal events like dehydration and recrystallization. doi.org IMC measures the heat associated with recrystallization upon moisture sorption, which is proportional to the amorphous content. doi.org IMC has been suggested to quantify amorphicity even below 1%. doi.org

Solution calorimetry measures the heat of dissolution, which differs between crystalline and amorphous forms, allowing for the quantification of amorphous content. researchgate.netdoi.orgresearchgate.net Raman spectroscopy and Gravimetric Moisture Sorption have also been successfully utilized for amorphicity determinations. doi.orgresearchgate.net NMR, particularly ¹H-NMR, offers a non-ambiguous method applicable to both amorphous and crystalline materials for determining anomeric composition, which can be related to the presence of different forms. figshare.compharmtech.com

It is important to note that different quantification methods may yield varying results for the apparent amorphous content due to the complex nature of disorder in crystal structures. pharmaexcipients.com Using multiple techniques in parallel can improve the reliability of the results. doi.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Lactose, anhydrous | 3037558 |

| Beta-Lactose | 6134 |

Anhydrous lactose (C₁₂H₂₂O₁₁) is a widely utilized pharmaceutical excipient, particularly valued in the production of solid dosage forms. nih.govgoogle.com It is typically obtained through crystallization of lactose at temperatures exceeding 93.5 °C, predominantly yielding the beta-anhydrous form, or via the thermal dehydration of alpha-lactose monohydrate. google.comicdst.org The physical characteristics of anhydrous lactose, including its surface properties, pore structure, and interactions with moisture, are paramount to its functionality in various applications, notably in the direct compression method of tablet manufacturing. google.comicdst.orgphexcom.cn

Characterizing the solid-state attributes of anhydrous lactose is fundamental to comprehending its behavior throughout processing and storage. Advanced analytical techniques offer detailed insights into its physical state, specific surface area, pore architecture, and moisture-related interactions.

Specific Surface Area Determination

The specific surface area is a critical parameter that influences the compaction, flow characteristics, and dissolution rate of pharmaceutical powders such as anhydrous lactose. This property is commonly assessed using gas adsorption methodologies, most notably the Brunauer–Emmett–Teller (BET) method. mdpi.commicromeritics.com

The BET method involves the adsorption of an inert gas, typically nitrogen or krypton, onto the material's surface at low temperatures. micromeritics.com By quantifying the amount of gas adsorbed at various partial pressures, the surface area can be calculated based on the BET theory. mdpi.com Prior to analysis, samples usually undergo out-gassing under vacuum or a flow of inert gas at elevated temperatures to eliminate adsorbed moisture and other volatile substances from the surface. nih.govresearchgate.net For anhydrous lactose, out-gassing at 100 °C under nitrogen gas for 12 hours has been documented. nih.govresearchgate.net To ensure accurate determination of the monolayer capacity and subsequent specific surface area, multipoint measurements are frequently conducted across a defined range of relative pressures (e.g., 0.06–0.2 p/p₀). nih.govresearchgate.net

Research has indicated variability in the specific surface area among different production batches of anhydrous lactose sourced from various suppliers. nih.govresearchgate.net For example, a study that examined anhydrous lactose from three distinct vendors (DMV-Fonterra, Borculo Domo, and Kerry Bioscience) observed that the materials from each supplier were clearly differentiated by their surface area, with some exhibiting greater batch-to-batch variation than others. nih.govresearchgate.net

Pore Structure Analysis (e.g., Mercury Porosimetry)

The pore structure, encompassing pore size distribution and pore volume, significantly affects the bulk density, flow properties, and the penetration of liquids into a compacted powder. Mercury porosimetry is a widely employed technique for characterizing the pore structure of porous materials, including pharmaceutical excipients and tablets. micromeritics.comutwente.nlresearchgate.net

Mercury porosimetry operates by forcing mercury into the pores of a material under increasing external pressure. Given that mercury does not typically wet most materials, pressure is necessary to intrude it into the pore spaces. The pressure required for mercury intrusion into a pore is inversely proportional to the pore size, as described by the Washburn equation. By measuring the volume of mercury intruded at different pressures, the pore size distribution and total pore volume can be determined. researchgate.net

This technique has been applied to investigate the pore structure of tablets compressed from anhydrous alpha-lactose and roller-dried beta-lactose. utwente.nl These investigations have demonstrated that the pore size distribution varies depending on the specific type of anhydrous lactose and the compaction pressure applied during tablet manufacturing. utwente.nl For instance, tablets composed of anhydrous alpha-lactose have been shown to possess a high proportion of small pores. utwente.nl Mercury porosimetry can thus provide insights into how the consolidation and fragmentation of lactose particles during the compaction process influence the resultant pore network within a tablet. utwente.nlscispace.com

Moisture Sorption Behavior

Moisture Sorption/Desorption Isotherms

Moisture sorption isotherms illustrate the equilibrium relationship between a material's moisture content and the surrounding relative humidity (RH) at a constant temperature. These isotherms offer valuable information regarding the material's affinity for water and its response under varying humidity conditions. icdst.orgacs.orgdntb.gov.uaresearchgate.net

Dynamic Vapor Sorption (DVS) is a frequently used technique for measuring moisture sorption and desorption isotherms. acs.orgpharmaceutical-networking.com During DVS analysis, the weight of the sample is continuously monitored as the surrounding RH is systematically altered. acs.org The resulting isotherms can reveal phenomena such as adsorption, absorption, and phase transformations (e.g., crystallization of amorphous regions) that occur upon the uptake of moisture. icdst.orgacs.org

Studies on anhydrous lactose have indicated that its moisture sorption behavior can exhibit hysteresis, characterized by a higher moisture content during desorption compared to adsorption at the same RH. pharmaceutical-networking.com This observed hysteresis can be attributed to the conversion of anhydrous lactose to its hydrated form upon moisture absorption. pharmaceutical-networking.com While crystalline anhydrous beta-lactose generally exhibits a low affinity for moisture across a broad range of RH, the presence of amorphous content can significantly modify the sorption behavior, leading to increased moisture uptake and potential caking, particularly at elevated RH levels (e.g., above 50-70%). icdst.orgacs.orgresearchgate.net

Hygroscopicity Assessment

Hygroscopicity describes a substance's capacity to absorb moisture from the atmosphere. Evaluating the hygroscopicity of anhydrous lactose is essential for predicting its stability and handling properties during manufacturing, packaging, and storage. nih.govmdpi.comresearchgate.netmpg.dewikipedia.orgresearchgate.netpharmaexcipients.com

Materials are often categorized based on their hygroscopicity by observing the extent of moisture uptake at specific RH levels over time. Anhydrous lactose is generally considered to possess relatively low hygroscopicity in comparison to amorphous lactose. pharmaceutical-networking.com Nevertheless, the degree of hygroscopicity can vary based on the specific crystalline form (alpha or beta anhydrous) and the presence of any amorphous content. researchgate.netpharmaexcipients.com

Research suggests that beta-lactose anhydrous can be hygroscopic at high RH, such as 75%. researchgate.net The presence of even minor quantities of amorphous lactose in a sample can result in substantial moisture uptake and caking, as amorphous lactose is highly susceptible to crystallization induced by moisture. icdst.orgacs.orgresearchgate.netpharmaexcipients.comnih.gov This moisture uptake can lead to a decrease in mechanical strength and the aggregation of powder particles. acs.org

Quantitative Analytical Methods

Accurate quantification of the different forms of lactose, especially the amorphous content, is crucial for quality control and predicting material performance.

Quantification of Amorphous Content

Amorphous lactose, lacking a defined crystalline structure, is thermodynamically unstable and highly prone to moisture absorption and subsequent crystallization. pharmaexcipients.comnih.gov Quantifying the amorphous content in anhydrous lactose is important because it can significantly affect the material's physical stability and performance. google.compharmaexcipients.com

A variety of analytical techniques are utilized for the detection and quantification of amorphous content in lactose, including X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Isothermal Microcalorimetry (IMC), Solution Calorimetry (SC), Raman Spectroscopy, Gravimetric Moisture Sorption (GMS), and Nuclear Magnetic Resonance (NMR). figshare.comresearchgate.netdoi.orgnih.govresearchgate.net

XRPD is a commonly used method capable of revealing the disordered nature of amorphous materials. doi.org Whole pattern fitting of XRPD data can be employed to quantify amorphous content, with reported limits of detection as low as 0.37% for amorphous lactose in mixtures with lactose monohydrate. nih.gov

Thermal analysis techniques like DSC and IMC are also widely applied. researchgate.netdoi.org DSC can be used to determine the glass transition temperature (T_g) of the amorphous phase and quantify amorphous content based on the enthalpy associated with devitrification or recrystallization. researchgate.netresearchgate.net However, conventional DSC may encounter difficulties with lactose due to overlapping thermal events such as dehydration and recrystallization. doi.org IMC measures the heat generated during recrystallization upon moisture sorption, which is proportional to the amorphous content. doi.org IMC has been suggested to be capable of quantifying amorphicity even below 1%. doi.org

Solution calorimetry quantifies amorphous content by measuring the heat of dissolution, which differs between crystalline and amorphous forms. researchgate.netdoi.orgresearchgate.net Raman spectroscopy and Gravimetric Moisture Sorption have also been successfully applied for determining amorphicity. doi.orgresearchgate.net NMR, particularly ¹H-NMR, provides a clear and unambiguous method applicable to both amorphous and crystalline materials for determining the anomeric composition, which can be related to the presence of different forms. figshare.compharmtech.com

It is important to note that different quantification methods may yield varying results for the apparent amorphous content, which is attributed to the complex nature of disorder within crystal structures. pharmaexcipients.com Employing multiple techniques concurrently can enhance the reliability of the results. doi.org

Variability in Solid-State Properties Across Batches and Vendors

Variability in the solid-state properties of pharmaceutical excipients, including anhydrous lactose, can significantly impact the quality and consistency of finished dosage forms. americanpharmaceuticalreview.comresearchgate.net Studies have investigated batch-to-batch and vendor-to-vendor variations in the solid-state characteristics of anhydrous lactose and their subsequent effects on processability and functionality. americanpharmaceuticalreview.comresearchgate.netnih.govnih.gov

Solid-state properties that can exhibit variability include particle size, specific surface area, flowability, and compaction behavior. ejderkimya.comnih.govnih.govresearchgate.net For instance, research involving anhydrous lactose from different vendors has shown statistically significant differences in specific surface area. nih.gov In one study, batches from Kerry Bioscience exhibited higher surface areas (0.50–0.55 m²/g) compared to those from DMV-Fonterra (0.39–0.41 m²/g). nih.gov Intra-vendor variability was generally low for some vendors but more variable for others. researchgate.netnih.gov

Particle size distribution is another property that can vary. ejderkimya.comresearchgate.net Anhydrous lactose particles, produced by roller drying, typically have a rough surface structure composed of clusters of microcrystals and shard-shaped particles, making them susceptible to fragmentation during processing like dry granulation. researchgate.net Different grades and sources of anhydrous lactose can have varying median particle sizes. researchgate.netresearchgate.net

Despite observed variations in powder properties like specific surface area and particle size, studies have shown that not all these differences necessarily lead to a significant impact on compression/compaction characteristics. americanpharmaceuticalreview.comnih.gov However, differences in the level of fines can influence compact strength. nih.gov The inherent brittleness and high fragmentation susceptibility of anhydrous lactose make it suitable for dry granulation processes, as size enlargement does not negatively affect its compactibility. researchgate.net

The variability across batches and vendors can stem from various factors, including differences in raw material, manufacturing processes, and storage conditions. nih.gov While pharmacopoeial testing often focuses on identity and purity, it may not fully capture the variations in physical properties that influence performance. nih.gov This highlights the importance of comprehensive characterization beyond standard monographs to ensure consistency and predictability in pharmaceutical manufacturing. americanpharmaceuticalreview.comnih.gov

Table 1: Examples of Solid-State Property Variability in Anhydrous Lactose

| Property | Observation | Impact on Processing/Functionality | Source |

| Specific Surface Area | Statistically significant differences observed between vendors. | Can influence interactions and surface-dependent processes. | nih.gov |

| Particle Size | Variations in median particle size and distribution across sources. | Affects flowability, blending homogeneity, and compaction behavior. | researchgate.netresearchgate.net |

| Level of Fines | Higher levels of fines observed in some vendor batches. | Can lead to slightly stronger compacts. | nih.gov |

| Fragmentation Propensity | High susceptibility to fragmentation during compaction/granulation. | Beneficial for dry granulation; influences compaction behavior. | researchgate.netutwente.nl |

Functional Performance and Interfacial Phenomena of Anhydrous Lactose

Compaction and Tableting Mechanics

The process of forming a tablet involves the compaction of powder particles into a cohesive unit. The mechanical behavior of anhydrous lactose (B1674315) under pressure significantly influences the quality and characteristics of the resulting tablets.

Compressibility and Compactability Characteristics

Compressibility refers to the ability of a powder to decrease in volume under pressure, while compactability relates to the ability of a powder to form a tablet with sufficient mechanical strength. Anhydrous lactose is recognized for its excellent compactability, making it well-suited for direct compression applications. meggle-pharma.dedfepharma.comdrug-dev.com This is attributed, in part, to its brittle nature and the presence of rougher surfaces compared to other lactose forms. scielo.org.mxscielo.org.mx Studies have shown that anhydrous lactose can result in harder tablets at lower compaction forces compared to some other directly compressible products. analitikkimya.com.tr

The compactability of different types of anhydrous lactose can vary. For instance, one study comparing different anhydrous lactose grades found that SuperTab 24AN exhibited greater compactability than SuperTab 21AN, Lactopress anhydrous, and anhydrous lactose NF, particularly when lubricated. scielo.org.mxscielo.org.mx

Consolidation Mechanisms: Brittle Fracture vs. Plastic Deformation

The consolidation of powder particles during compaction occurs through various mechanisms, primarily brittle fracture and plastic deformation. Brittle materials fracture under relatively low stress, creating new surfaces that can form bonds. Ductile materials undergo plastic deformation, where particles permanently change shape, increasing contact area. core.ac.uk

Crystalline lactose, including anhydrous lactose, is generally considered a brittle material and consolidates mainly by fragmentation (brittle fracture). meggle-pharma.decore.ac.ukdfepharma.com This fragmentation exposes new surfaces, which facilitates the formation of strong bonds between particles during compaction. ima.itmdpi.com While brittle fracture is the dominant mechanism for crystalline lactose, some degree of plastic deformation may also occur, particularly with smaller particles or at higher compression pressures. scispace.comresearchgate.net The interplay between these mechanisms is crucial for achieving adequate tablet strength.

Impact of Particle Morphology and Internal Structure on Compaction

The physical form, particle size distribution, and internal structure of anhydrous lactose particles significantly influence their compaction behavior. Anhydrous lactose produced by roller or drum drying often consists of agglomerated small crystals of beta-lactose (B51086), with some alpha form present. meggle-pharma.dedrug-dev.com This structure, characterized by rough surfaces and clusters of microcrystals, contributes to its high degree of fragmentation during compaction. mdpi.comresearchgate.net

Different particle morphologies can lead to varying compaction properties. Agglomerated forms of lactose, including some anhydrous grades, have shown better binding capacity compared to non-agglomerated types. whiterose.ac.uk The presence of rough surfaces and a high degree of fragmentation in anhydrous lactose appears beneficial for the compaction process. researchgate.netnih.gov

Re-compaction Properties of Anhydrous Lactose Blends

Re-compaction is a critical property for excipients used in dry granulation processes like roller compaction, where the material is compacted twice – first into a ribbon or slug, and then the resulting granules are tableted. Materials that consolidate primarily by brittle fracture, such as anhydrous lactose, tend to exhibit good re-compaction properties with less loss of tabletability after the initial densification step compared to materials that deform mainly by plastic deformation. dfepharma.com

Anhydrous lactose is considered a preferred form of lactose for dry granulation because it does not suffer significant reduction in tabletability after densification. dfepharma.comdfepharma.com Blends of anhydrous lactose with other excipients, such as microcrystalline cellulose (B213188) (MCC), have also been studied for their re-compaction behavior. While MCC can reduce the pressure needed for compaction, higher proportions of MCC (above 35-45%) in the granules can lead to a reduction in tabletability. dfepharma.com

Influence of Lubricants on Compaction Behavior

Lubricants, such as magnesium stearate (B1226849), are commonly used in tableting to reduce friction between the powder and die wall and to facilitate tablet ejection. However, lubricants can also negatively impact tablet strength by interfering with particle bonding. The sensitivity of lactose to lubrication depends on its compaction mechanism. scielo.org.mxscielo.org.mx

Anhydrous lactose, being a fragmenting material, is generally less sensitive to the negative effects of lubrication on compactability compared to materials that deform plastically. scielo.org.mxscielo.org.mx The fragmentation process creates new surfaces for bonding, which are not covered by the lubricant present on the original particle surfaces. ima.itmdpi.com However, studies have shown that the extent of lubricant sensitivity can vary between different anhydrous lactose grades, and anhydrous lactose may show higher sensitivity compared to granulated lactose in some cases. ima.itmdpi.com The morphology of anhydrous lactose, with its flat, rough surfaces, can lead to magnesium stearate spreading more extensively upon increased blending energy, potentially influencing lubrication sensitivity. ima.itmdpi.com

Powder Flow Properties and Processability

Good powder flow is essential for efficient and consistent manufacturing processes, particularly in direct compression and capsule filling. It ensures uniform die filling, consistent tablet weight, and content uniformity. lactalisingredients.comondrugdelivery.com

Anhydrous lactose generally exhibits good powder flow properties, making it suitable for direct compression processes. ima.itmdpi.comlactalisingredients.com Factors influencing the flowability of lactose powders include particle size distribution, particle shape, and surface texture. Powders with larger particles and fewer fines typically exhibit higher flowability. ondrugdelivery.com

While anhydrous lactose is generally free-flowing, its irregular particle shape can sometimes lead to increased bridging propensity compared to more spherical particles. ondrugdelivery.com However, specific grades of anhydrous lactose are designed to optimize flowability for different applications. dfepharma.com Techniques like intensive mechanical dry coating with lubricants such as magnesium stearate can also be employed to improve the flowability of cohesive lactose powders by modifying particle surface properties and reducing interparticle forces. nih.gov

Factors Governing Flowability

The flowability of anhydrous lactose powder is a critical property for efficient manufacturing processes, especially in methods like direct compression and capsule filling, where uniform die filling and consistent dosing are essential pharmaexcipients.comondrugdelivery.com. Several factors govern the flow characteristics of anhydrous lactose. Particle size and shape are well-known to influence powder flowability pharmaceutical-networking.compharmaexcipients.commeggle-pharma.com. Generally, larger, denser particles tend to flow more freely, while particles smaller than 100 μm can be more cohesive and exhibit less free flow pharmaceutical-networking.compharmaexcipients.commeggle-pharma.com. However, particle morphology and structure can be even more significant than particle size distribution in determining flowability pharmaceutical-networking.compharmaexcipients.commeggle-pharma.com.

Flowability can be quantitatively described using indices such as the Hausner ratio, Carr's index, or angle of repose pharmaceutical-networking.commeggle-pharma.com. A Hausner ratio below 1.25 or a Carr's index below 20 typically indicates good flowability pharmaceutical-networking.commeggle-pharma.com. An angle of repose between 31° and 35° suggests "good flowability," with steeper angles indicating poorer flow pharmaceutical-networking.commeggle-pharma.com. While anhydrous lactose generally exhibits moderate flowability due to its particle shape, its flow can be significantly improved through careful control of milling and sieving processes to optimize particle size distribution pharmaceutical-networking.comphexcom.cn. The addition of lubricants and/or glidants can also significantly enhance the flow of anhydrous lactose pharmaceutical-networking.comnetzsch.com.

Relationship between Particle Properties and Flow Performance

The intrinsic particle properties of anhydrous lactose directly impact its flow performance. The particle size distribution (PSD) is crucial, as it affects how the powder packs and flows . Techniques such as laser diffraction and sieving are employed to analyze and optimize PSD for specific applications pharmaceutical-networking.com. A narrow particle size distribution and spherical particle shape, as seen in spray-dried lactose, typically result in excellent flow properties meggle-pharma.comphexcom.cn. While anhydrous lactose particles, particularly those produced by roller drying, may have a less regular shape compared to spray-dried lactose, careful control of milling and sieving can improve flow by optimizing the PSD pharmaceutical-networking.comphexcom.cn.

Particle morphology, including shape and surface texture, plays a significant role in flowability pharmaceutical-networking.compharmaexcipients.com. The rough surface and high degree of fragmentation characteristic of anhydrous lactose contribute to its compaction capabilities, but the irregular particle shape can lead to less-than-optimal flow compared to more spherical particles phexcom.cnlactalisingredients.com. Density also affects packing and flow properties, influencing tablet formation and consistency . Bulk density and tapped density are key parameters in this regard .

The anomeric composition of anhydrous lactose, primarily a mixture of alpha and beta forms, also influences its properties. Roller-dried anhydrous lactose contains a high proportion of beta-lactose (typically 75-80%), which contributes to its distinct compaction characteristics phexcom.cn. The physical properties, surface chemistry, morphology, and electrostatic properties of excipients like anhydrous lactose are critical as they can affect blend uniformity and drug release characteristics in formulations ondrugdelivery.com.

Interaction with Other Components in Formulations

Anhydrous lactose's interactions with other components in pharmaceutical formulations are critical considerations for ensuring product stability, performance, and manufacturability.

Compatibility Studies with Active Pharmaceutical Ingredients (APIs)

Compatibility studies between anhydrous lactose and APIs are essential to predict and prevent potential interactions that could affect the stability and efficacy of the final product. Anhydrous lactose is generally considered compatible with a wide range of APIs due to its chemical stability and low hygroscopicity scribd.comanalitikkimya.com.trdrug-dev.com. Its low moisture content makes it particularly suitable for formulations containing moisture-sensitive drugs, helping to prevent degradation utah.aedfepharma.comscribd.com.

However, anhydrous lactose, being a reducing sugar, can participate in the Maillard reaction with APIs containing primary or secondary amine groups tainstruments.comepo.orgnih.govnih.gov. This reaction can lead to discoloration and degradation of the API and excipient epo.orgnih.govuomustansiriyah.edu.iq. While anhydrous lactose is generally considered less prone to the Maillard reaction compared to amorphous or spray-dried lactose due to its crystalline nature, the reaction can still occur, particularly under conditions of elevated temperature and humidity scribd.comepo.org. Studies using techniques like isothermal microcalorimetry and FT-Raman spectroscopy have been employed to detect and quantify these interactions tainstruments.comnih.gov.

Despite the potential for the Maillard reaction with amine-containing APIs, anhydrous lactose is often recommended in such cases to minimize the reaction compared to other forms of lactose epo.org. Compatibility studies are crucial to assess the extent of any interaction and determine the suitability of anhydrous lactose for a specific API nih.gov.

Interactions with Co-Excipients (e.g., Microcrystalline Cellulose)

Studies involving roller compaction of anhydrous lactose and MCC have been conducted to understand their behavior in dry granulation processes dfepharma.com. The combination of excipients with different deformation mechanisms, such as the brittle fracture of anhydrous lactose and the plastic deformation of MCC, can influence the compaction properties of the blend pharmaceutical-networking.commeggle-pharma.com. Anhydrous lactose is known for its brittle fracture during compaction, which exposes new surfaces for bonding and contributes to tablet hardness pharmaceutical-networking.commeggle-pharma.dephexcom.cn. MCC, on the other hand, deforms plastically meggle-pharma.com. The synergistic effect of these different deformation behaviors can be beneficial for achieving desired tablet properties.

The interaction between anhydrous lactose and lubricants like magnesium stearate is also important. Anhydrous lactose has shown a higher sensitivity to magnesium stearate compared to granulated lactose, which can negatively impact tabletability mdpi.comima.it. This is attributed to the flat morphology of anhydrous lactose particles, which allows magnesium stearate to delaminate more easily on their surface mdpi.comima.it. Careful consideration of lubricant type and concentration is necessary when formulating with anhydrous lactose.

Maillard Reaction Considerations in Formulations